Diastovaricins II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

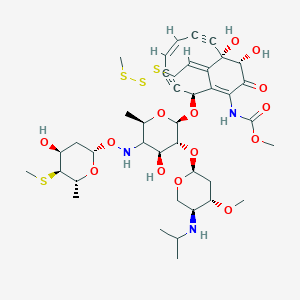

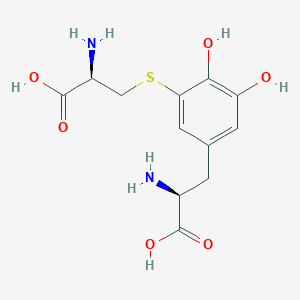

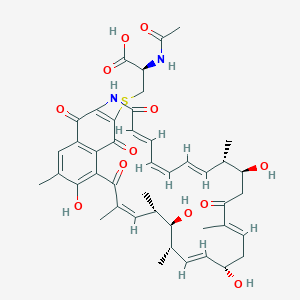

Diastovaricins II is a peptide antibiotic that is produced by the fermentation of Streptomyces sp. GIMV4.0001. It has been found to have potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, making it a promising candidate for use in the development of new antibiotics.

Applications De Recherche Scientifique

Polymorphic Transformation in Pharmaceuticals

- Research Focus: Investigation of the polymorphic transformation of clarithromycin, a macrolide antibiotic, under acidic conditions using X-ray powder diffraction method. This study provides insights into the transformation process of pharmaceuticals similar to Diastovaricins II under different environmental conditions, which is crucial for their stability and efficacy.

- Key Findings: Clarithromycin transformed from form II to form B via gel and form A, with varying transformation rates at different pH levels. This transformation could occur on the surface of form II formulation in the stomach, suggesting the impact of environmental conditions on drug stability.

- Source: Noguchi et al., 2014.

Antibacterial Properties and Food Preservation

- Research Focus: The study of pediocin PA-1, a lactic acid bacteria bacteriocin, for its antimicrobial properties and potential applications in food preservation. This research offers insights into the use of similar substances like Diastovaricins II in food safety and microbiological control.

- Key Findings: Pediocin PA-1 exhibits strong activity against Listeria monocytogenes, a concern for food industries, and can be used as a food biopreservative. The review covers its structure, mode of action, biosynthesis, and applications in food systems.

- Source: Rodríguez et al., 2002.

Novel Applications in Medicine and Biotechnology

- Research Focus: Exploration of the functions and emerging applications of bacteriocins, including their potential as next-generation antibiotics, carrier molecules in delivery systems, and cancer treatment agents. These applications are relevant for substances like Diastovaricins II in medical and biotechnological fields.

- Key Findings: Bacteriocins are being studied for applications beyond food preservation, including their potential in human health, such as novel antibiotics and treatment for diseases like cancer. The study highlights the versatility of bacteriocins in various applications.

- Source: Chikindas et al., 2018.

Mechanisms of Action Against Pathogens

- Research Focus: Detailed examination of the mode of action of lipid II-targeting lantibiotics, which are crucial in understanding how compounds like Diastovaricins II interact with bacterial membranes and inhibit peptidoglycan biosynthesis.

- Key Findings: Lantibiotics interact with the cytoplasmic membrane of bacteria, either forming poration complexes or inhibiting peptidoglycan biosynthesis by binding with lipid II. This mechanism is essential for the development of new antibiotics.

- Source: Bauer & Dicks, 2005.

Propriétés

Numéro CAS |

102228-99-9 |

|---|---|

Nom du produit |

Diastovaricins II |

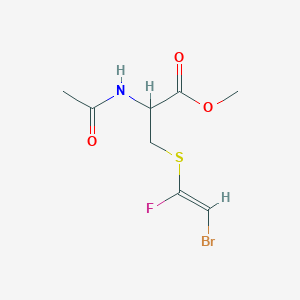

Formule moléculaire |

C44H52N2O12S |

Poids moléculaire |

833 g/mol |

Nom IUPAC |

(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C44H52N2O12S/c1-22-12-10-8-9-11-13-34(51)46-37-41(55)30-19-27(6)40(54)36(35(30)42(56)43(37)59-21-31(44(57)58)45-28(7)47)39(53)26(5)18-25(4)38(52)24(3)15-17-29(48)16-14-23(2)33(50)20-32(22)49/h8-15,17-19,22,24-25,29,31-32,38,48-49,52,54H,16,20-21H2,1-7H3,(H,45,47)(H,46,51)(H,57,58)/b9-8-,12-10+,13-11+,17-15+,23-14+,26-18-/t22-,24-,25-,29-,31-,32-,38-/m0/s1 |

Clé InChI |

VEDOKYSBCNXSGP-FJKGIEQNSA-N |

SMILES isomérique |

C[C@H]1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)SC[C@@H](C(=O)O)NC(=O)C |

SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |

SMILES canonique |

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |

Synonymes |

diastovaricin II diastovaricins II |

Origine du produit |

United States |

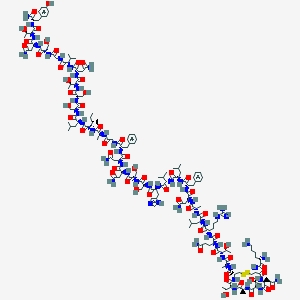

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)

![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)